![molecular formula C23H24N2O B15166796 Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- CAS No. 564478-88-2](/img/structure/B15166796.png)
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- is a complex organic compound characterized by the presence of a phenol group and an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions to form the desired phenol derivative . The reaction conditions often include high temperatures and the presence of a strong base to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of phenol derivatives often involves the use of metal-catalyzed cross-coupling reactions. These methods allow for the efficient synthesis of complex phenol compounds with high yields and purity . The use of advanced catalytic systems and optimized reaction conditions is crucial for the large-scale production of these compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions include quinones, halogenated phenols, and nitrophenols, which have various applications in organic synthesis and industrial processes .
Applications De Recherche Scientifique
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of bioactive natural products and conducting polymers.
Medicine: Phenol derivatives are explored for their use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in electron transfer reactions, which are crucial for its biological activity . The imidazolidine ring contributes to the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- can be compared with other phenolic compounds, such as:
Hydroxybenzoic acids: These compounds have similar antioxidant properties but differ in their structural complexity.
Phenolic aldehydes: These compounds are less stable and have different reactivity profiles compared to phenol derivatives.
Flavonoids: These polyphenolic compounds have multiple phenol groups and exhibit a broader range of biological activities.
The uniqueness of Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- lies in its combination of a phenol group and an imidazolidine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
564478-88-2 |
|---|---|
Formule moléculaire |
C23H24N2O |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-yl]phenol |
InChI |
InChI=1S/C23H24N2O/c1-24-21(17-11-5-3-6-12-17)22(18-13-7-4-8-14-18)25(2)23(24)19-15-9-10-16-20(19)26/h3-16,21-23,26H,1-2H3/t21-,22-/m0/s1 |
Clé InChI |
SIJDMPQWHYUGAW-VXKWHMMOSA-N |
SMILES isomérique |
CN1[C@H]([C@@H](N(C1C2=CC=CC=C2O)C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CN1C(C(N(C1C2=CC=CC=C2O)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)

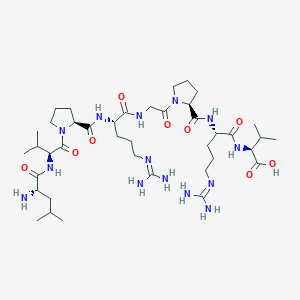
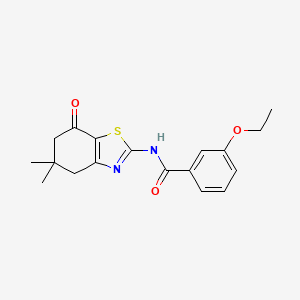

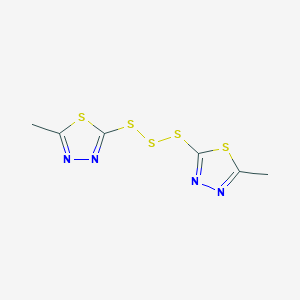
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15166760.png)
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
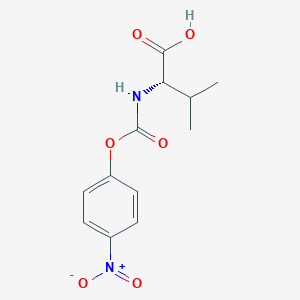
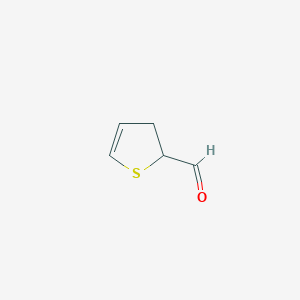
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
